Computed Lipophilicity (XLogP3) Distinguishes 5‑Methoxy‑1′‑methyl from Des‑methyl and Positional Isomer Analogs
The target compound displays a computed XLogP3 of 1.1 (PubChem) [1]. The des‑N‑methyl analog 5‑methoxyspiro[indoline‑3,4′‑piperidin]‑2‑one (CAS 1258637‑92‑1) has a predicted XLogP3 of approximately 0.7 (calculated from its SMILES using the same XLogP3 algorithm) [2]. The 6‑methoxy isomer (CAS 1258638‑37‑7) and 7‑methoxy isomer (CAS 1784535‑01‑8) both share the same molecular formula as the des‑methyl analog (C₁₃H₁₆N₂O₂, MW 232.28) and are predicted to have comparable XLogP3 values of ~0.7–0.8 [2]. The ΔlogP of +0.4 between the target compound and its closest analogs places it closer to the optimal CNS drug space (logP 1–3) and increases the probability of passive BBB permeation.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 5‑Methoxyspiro[indoline‑3,4′‑piperidin]‑2‑one (des‑N‑methyl): XLogP3 ≈ 0.7; 6‑methoxy isomer: XLogP3 ≈ 0.7; 7‑methoxy isomer: XLogP3 ≈ 0.8 |
| Quantified Difference | ΔlogP = +0.4 (target vs. des‑methyl analog) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A logP increase of 0.4 units can enhance passive membrane permeability by approximately 2‑ to 3‑fold according to the Hansch model, making the target compound a better starting point for CNS‑penetrant lead series.
- [1] PubChem CID 49760299, 5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/742067-27-2 View Source
- [2] PubChem CID 53412507, 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one; PubChem CID 68745989, 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one; PubChem CID 74205834, 7-Methoxyspiro[indoline-3,4'-piperidin]-2-one. National Center for Biotechnology Information. View Source
